![molecular formula C15H11ClN2O2 B12616201 Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-](/img/structure/B12616201.png)
Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy- is a complex organic compound that features a unique structure combining a pyrrolopyridine core with a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods helps in identifying the most efficient reaction conditions and catalysts .
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be replaced with other functional groups through nucleophilic substitution
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, such as amines or ethers .
Aplicaciones Científicas De Investigación
Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-ethanone
- 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
- 1-(5,6-Dimethoxypyridin-2-yl)ethanone
Uniqueness
Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy- stands out due to its unique combination of a pyrrolopyridine core and a phenoxy group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness .
Propiedades
Fórmula molecular |
C15H11ClN2O2 |
|---|---|
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C15H11ClN2O2/c16-14-11-6-7-17-15(11)18-8-12(14)13(19)9-20-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
Clave InChI |
NSGFAHGRSYVJEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)C2=CN=C3C(=C2Cl)C=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B12616119.png)
![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616121.png)
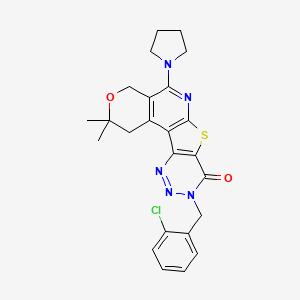
![1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl)](/img/structure/B12616131.png)
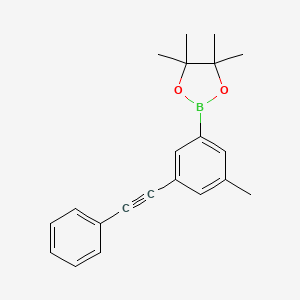
![1-[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12616145.png)
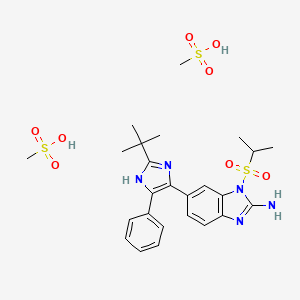
![4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B12616156.png)
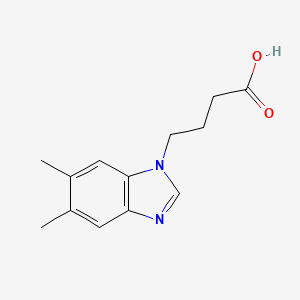
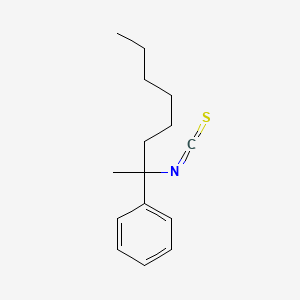
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B12616172.png)
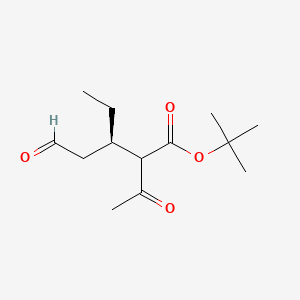
![2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12616186.png)

